molecular formula C26H25ClN4O2S B12054222 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide CAS No. 476484-51-2

2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide

Cat. No.: B12054222
CAS No.: 476484-51-2
M. Wt: 493.0 g/mol
InChI Key: XNGFOUMNUYLEAS-UHFFFAOYSA-N
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Description

2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, chlorophenyl, methoxyphenyl, and isopropylphenyl groups

Preparation Methods

The synthesis of 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the chlorophenyl, methoxyphenyl, and isopropylphenyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound play a crucial role in its binding to target proteins and enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

When compared to other similar compounds, 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide stands out due to its unique combination of functional groups and its potential applications. Similar compounds include other triazole derivatives with different substituents, such as:

Properties

CAS No.

476484-51-2

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C26H25ClN4O2S/c1-17(2)22-6-4-5-7-23(22)28-24(32)16-34-26-30-29-25(18-8-14-21(33-3)15-9-18)31(26)20-12-10-19(27)11-13-20/h4-15,17H,16H2,1-3H3,(H,28,32)

InChI Key

XNGFOUMNUYLEAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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